molecular formula C10H18N2O2 B2825692 tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate CAS No. 1378608-46-8

tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate

Cat. No.: B2825692
CAS No.: 1378608-46-8
M. Wt: 198.266
InChI Key: RSILEIAGEFITEE-UHFFFAOYSA-N
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Description

tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate is a carbamate derivative featuring a branched alkyl chain with a nitrile group at the 1-position and two methyl groups at the 2-position. This structure combines the steric bulk of the tert-butyl carbamate group with the electron-withdrawing properties of the nitrile moiety. The tert-butyl group enhances stability under basic and nucleophilic conditions, while the nitrile group may facilitate further functionalization, such as reduction to amines or participation in cycloaddition reactions.

Properties

IUPAC Name

tert-butyl N-(1-cyano-2-methylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSILEIAGEFITEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl isocyanate with 2-cyano-2-methylpropan-1-ol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and minimize by-products. The product is usually purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines

Biological Activity

Introduction

tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate is a specialized carbamate derivative recognized for its significant biological activity. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of chiral α-amino acids and their derivatives. The unique structure of this compound, which includes a tert-butyl group and a cyano moiety, enhances its stability and ability to penetrate cell membranes, making it valuable in medicinal chemistry.

Chemical Properties

  • Chemical Formula: C₉H₁₃N₃O₂
  • Molecular Weight: Approximately 183.22 g/mol

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with amino groups in organic compounds. This interaction facilitates the synthesis of protected amino derivatives, which are critical in the development of pharmaceuticals. The compound exhibits significant influence on enzyme activity and protein interactions by forming stable carbamate linkages that modulate essential biochemical pathways .

Applications in Drug Development

The ability to synthesize specific enantiomers of α-amino acids is vital for drug development, as these compounds are essential building blocks for proteins and play crucial roles in various biological processes. Research indicates that this compound can be utilized in the design of drugs with targeted activity and reduced side effects .

Case Studies

  • Antiviral Activity
    • In studies focusing on nitrogen-containing heterocycles, derivatives similar to this compound demonstrated low cytotoxicity while exhibiting good inhibitory activity against viral strains, including Varicella Zoster Virus (VZV). The compound showed selective targeting capabilities against specific strains when tested alongside other members of the Herpesviridae family .
  • Enzyme Inhibition
    • The compound has been explored for its potential as an inhibitor of dipeptidyl peptidase I (DPP I), which is relevant in various therapeutic contexts, including diabetes and obesity management. Its structural features allow it to effectively inhibit enzyme activity, contributing to its pharmacological profile .

Comparative Analysis

The following table summarizes the unique aspects of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
tert-Butyl N-(2-cyanoethyl)carbamateContains cyanoethyl groupLess sterically hindered compared to tert-butoxy
N-Boc-protected anilinesAromatic amine derivativesFocused on aromatic systems rather than aliphatic
tert-Butyl (2-hydroxy-1-phenylethyl)carbamateHydroxyphenyl groupIncorporates phenolic functionality
tert-Butyl N-(2-methylpropionyl)carbamateMethylpropionyl substituentDifferent acyl group leading to varied reactivity

The biological activity of this compound highlights its potential applications in drug development and organic synthesis. Its ability to interact with amino groups and form stable linkages positions it as a valuable tool in medicinal chemistry. Ongoing research is likely to further elucidate its mechanisms of action and expand its utility across various therapeutic areas.

Future Directions

Further studies are needed to explore the full range of biological activities associated with this compound, including its potential applications in material science and chiral polymer synthesis. Investigating its interactions with other biomolecules could also provide insights into its role in complex biological systems.

Scientific Research Applications

tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate, a chemical compound, has applications in chemistry, biology, and industry. In scientific research, it serves as an intermediate in synthesizing complex organic molecules.

Scientific Research Applications

  • Chemistry this compound is used as an intermediate in the synthesis of more complex organic molecules.
  • Biology The compound can be used in studies involving enzyme inhibition or protein interactions. Derivatives similar to this compound have demonstrated low cytotoxicity in studies focusing on nitrogen-containing heterocycles.
  • Industry this compound can be used in producing specialty chemicals or as a building block for advanced materials.

Case Studies

  • Antiviral Activity Derivatives similar to this compound have demonstrated antiviral activity in studies, specifically those focusing on nitrogen-containing heterocycles.

Other Applications

  • Organic synthesis Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is commonly used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in synthesizing more complex molecules. The carbamate group can be selectively removed under mild conditions, allowing the synthesis of complex molecules without affecting other functional groups.
  • Medicinal chemistry (S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate, which has a cyano group, a phenyl group, and a tert-butyl carbamate moiety, is of interest in medicinal chemistry because of its structural features and potential biological activities. Research indicates that tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate may serve as a lead for developing new therapeutic agents. Its structure allows it to be modified for improved efficacy against specific biological targets.
  • Protecting group Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate acts as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the synthesis of complex molecules without affecting other functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis compare tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate with structurally related carbamates, focusing on substituents, physicochemical properties, and applications:

Compound Name Substituent CAS Number Key Functional Groups Research Use Safety Profile
This compound 1-cyano-2-methylpropan-2-yl - Carbamate, nitrile, branched alkyl Organic synthesis, drug intermediates Likely standard lab precautions
tert-Butyl (1-cyanocyclopropyl)carbamate 1-cyanocyclopropyl 507264-68-8 Carbamate, nitrile, cyclopropane Lab research, intermediates Requires standard PPE
(R)-tert-Butyl (1-(biphenyl-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl-4-yl, hydroxy - Carbamate, biphenyl, hydroxy Medicinal chemistry research No known hazards
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate Diphenyl, hydroxy 155836-47-8 Carbamate, diphenyl, hydroxy Chiral synthesis, drug development Lab use only

Key Findings:

Steric and Electronic Effects: The branched alkyl chain in the target compound provides greater steric hindrance compared to the planar cyclopropane ring in tert-Butyl (1-cyanocyclopropyl)carbamate . This may slow reaction rates in nucleophilic substitutions but enhance stability. The nitrile group in both the target and cyclopropane analog acts as a strong electron-withdrawing group, increasing electrophilicity at the carbamate carbonyl, which could influence reactivity in hydrolysis or aminolysis reactions .

Solubility and Polarity :

  • The hydroxy and aromatic groups in biphenyl- and diphenyl-containing analogs (e.g., ) increase hydrophobicity, making them less polar than the nitrile-containing target compound. This impacts their utility in aqueous-phase reactions or biological systems.

Synthetic Utility: Compounds like tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (from ) highlight the role of carbamates as amine-protecting groups. The target compound’s nitrile group may offer orthogonal reactivity for sequential deprotection or functionalization.

The target compound’s safety profile is likely similar to these analogs.

Research Implications and Limitations

  • Data Gaps : Direct experimental data (e.g., melting points, solubility) for the target compound are unavailable, necessitating extrapolation from analogs.
  • Structural Trends : Branched alkyl nitriles generally exhibit higher thermal stability than strained systems (e.g., cyclopropanes), suggesting advantages in long-term storage or high-temperature reactions.
  • Applications : The target compound’s structure positions it as a candidate for synthesizing bioactive molecules, leveraging both the tert-butyl group’s stability and the nitrile’s versatility.

Q & A

Basic: What are the common synthetic routes for tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate, and how are reaction conditions optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or carbamate coupling. Common methods include:

  • Route 1: Reacting tert-butyl carbamate with a cyanopropyl derivative using carbonylimidazolide in water under mild temperatures (25–40°C) without inert atmosphere .
  • Route 2: Ethanol or dichloromethane as solvents with bases like triethylamine to facilitate ethylation or aminolysis .

Optimization Parameters:

ParameterImpact on Yield/Purity
TemperatureHigher yields at 25–40°C; excessive heat degrades cyanide groups
SolventPolar aprotic solvents (e.g., DMF) improve nucleophilicity
CatalystMetal-free catalysts reduce side reactions

Advanced: How can stereochemical challenges during synthesis be addressed, particularly in enantioselective routes?

Methodological Answer:
Enantioselective synthesis requires chiral auxiliaries or catalysts. For example:

  • Use (R)- or (S)-configured starting materials (e.g., 1-amino-2-propanol derivatives) to control stereocenters .
  • Chiral HPLC or capillary electrophoresis validates enantiomeric excess (>98% purity) .
    Key Consideration: Competing elimination pathways under basic conditions may racemize the product; low-temperature reaction quenching mitigates this .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm carbamate and cyano group integration (e.g., δ 1.4 ppm for tert-butyl, δ 120 ppm for C≡N) .
  • HPLC-MS: Quantifies purity (>95%) and detects hydrolytic byproducts (e.g., tert-butylamine) .
  • IR Spectroscopy: Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (carbamate C=O) .

Advanced: How can researchers resolve contradictory data in biological activity studies, such as neuroprotection vs. limited oxidative stress mitigation?

Methodological Answer:
Contradictions arise from differing assay conditions or mechanistic pathways. For example:

Study FocusKey FindingMechanism Hypothesis
NeuroprotectionImproved astrocyte viability via TNF-α reductionCRMP2 interaction alters neuronal signaling
Oxidative StressWeak ROS scavenging vs. galantamineLimited electron-donating groups in structure
Resolution Strategy:
  • Conduct dose-response assays to identify threshold effects.
  • Use siRNA knockdown to validate CRMP2’s role in neuroprotection .

Basic: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Hydrolysis of the carbamate group is the primary degradation pathway .
  • Recommended Storage: –20°C in anhydrous DMSO or desiccated amber vials to prevent photolysis .

Advanced: What computational strategies aid in designing novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations: Predict reaction pathways and transition states (e.g., Fukui indices for nucleophilic attack sites) .
  • Molecular Docking: Screen derivatives against targets like voltage-gated sodium channels (e.g., PDB: 6AGF) to prioritize synthesis .
    Case Study: Derivatives with fluorinated aryl groups showed 3x higher binding affinity in silico, guiding wet-lab validation .

Advanced: How do structural modifications impact the compound’s reactivity in multi-step syntheses?

Methodological Answer:
A comparative analysis of analogs reveals:

ModificationReactivity ChangeApplication
Cyano → HydroxyReduced electrophilicityLowers cytotoxicity
tert-Butyl → BenzylIncreased steric hindranceAlters enzyme inhibition
Method: Use Hammett constants to predict electronic effects of substituents .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Astrocyte Viability Assay: Expose to Aβ1-42 aggregates; measure viability via MTT (IC50_{50} ~50 µM) .
  • Enzyme Inhibition: Test against acetylcholinesterase (Ellman’s method; % inhibition vs. donepezil control) .

Advanced: How can reaction scalability issues be mitigated without compromising enantiopurity?

Methodological Answer:

  • Continuous Flow Reactors: Enhance mixing and heat transfer for gram-scale synthesis .
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR to monitor enantiomeric ratio in real-time .

Advanced: What methodologies address discrepancies in spectroscopic data interpretation?

Methodological Answer:

  • 2D NMR (HSQC, HMBC): Resolve overlapping signals in crowded regions (e.g., δ 1.0–2.0 ppm for tert-butyl) .
  • Isotopic Labeling: 15^{15}N-labeled carbamates clarify nitrogen environments in complex matrices .

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